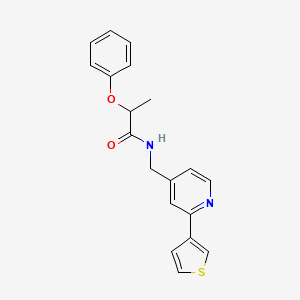

2-phenoxy-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)propanamide

Descripción

2-Phenoxy-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)propanamide is a propanamide derivative featuring a phenoxy group and a thiophen-3-yl-substituted pyridine ring. Its structure combines aromatic and heterocyclic moieties, which are common in medicinal chemistry for targeting receptors or enzymes. The phenoxy group may enhance lipophilicity, while the thiophene and pyridine rings could influence electronic properties and binding interactions.

Propiedades

IUPAC Name |

2-phenoxy-N-[(2-thiophen-3-ylpyridin-4-yl)methyl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O2S/c1-14(23-17-5-3-2-4-6-17)19(22)21-12-15-7-9-20-18(11-15)16-8-10-24-13-16/h2-11,13-14H,12H2,1H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBNMTDCODBMQDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCC1=CC(=NC=C1)C2=CSC=C2)OC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mecanismo De Acción

Target of Action

Compounds with similar structures have been reported to exhibit significant activity againstMycobacterium tuberculosis H37Ra , suggesting potential anti-tubercular activity.

Mode of Action

It is likely that the compound interacts with its targets in a manner similar to other anti-tubercular agents, potentially inhibiting essential biochemical processes within the mycobacterium tuberculosis cells.

Actividad Biológica

2-phenoxy-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)propanamide, a compound with the molecular formula CHNOS and a molecular weight of 338.4 g/mol, has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and relevant case studies.

Antimicrobial Properties

Recent studies have indicated that compounds similar to 2-phenoxy-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)propanamide exhibit significant antimicrobial activity. For instance, derivatives containing pyridine and thiophene moieties have shown selective inhibition against various bacterial strains, including Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Target Bacteria | MIC (μg/mL) | Mechanism of Action |

|---|---|---|---|

| Compound A | Staphylococcus aureus | 15.625 | Inhibition of protein synthesis |

| Compound B | Escherichia coli | 31.25 | Disruption of cell wall synthesis |

| Compound C | Pseudomonas aeruginosa | 62.5 | Inhibition of nucleic acid synthesis |

The mechanism by which 2-phenoxy-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)propanamide exerts its biological effects is believed to involve multiple pathways:

- Inhibition of Protein Synthesis : Similar compounds have been shown to interfere with ribosomal function, leading to bactericidal effects.

- Disruption of Cell Wall Integrity : The presence of the thiophene ring may enhance membrane permeability, compromising bacterial cell walls.

- Nucleic Acid Synthesis Inhibition : Some derivatives exhibit the ability to inhibit DNA and RNA synthesis, further contributing to their antimicrobial efficacy.

Study 1: Efficacy Against Biofilms

A study evaluated the efficacy of a related compound against biofilms formed by Staphylococcus aureus. The results demonstrated that the compound significantly reduced biofilm formation at sub-MIC concentrations, suggesting its potential as a therapeutic agent for biofilm-associated infections.

Study 2: Antifungal Activity

Another investigation assessed the antifungal activity of derivatives similar to 2-phenoxy-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)propanamide against Candida albicans. The compound exhibited an inhibitory concentration (IC50) significantly lower than that of standard antifungal agents, indicating strong antifungal potential.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural similarities with several propanamide derivatives reported in the literature. Key comparisons include:

†From : (2R)-3-(4-acetamidophenoxy)-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide. ‡Calculated from C₁₉H₁₇F₃N₂O₆.

Key Observations:

- TRPV1 Antagonists (): Compounds 43–48 feature a 3-fluoro-4-(methylsulfonamido)phenyl group and pyridine rings with bulky alkoxy substituents (e.g., cyclopropane, cyclobutane). These substituents likely improve metabolic stability and receptor binding. The target compound’s thiophene and phenoxy groups may offer distinct electronic profiles (thiophene’s electron-rich nature vs. trifluoromethyl’s electron-withdrawing effects) .

- However, the trifluoromethyl group may increase lipophilicity and bioavailability .

- Fentanyl Analogs (): These compounds prioritize piperidine and fluorophenyl groups for opioid receptor binding. The target’s pyridine-thiophene system suggests a different therapeutic target .

Physicochemical Properties

- Melting Points: TRPV1 antagonists in exhibit melting points ranging from 63°C to 114°C, influenced by substituent bulkiness (e.g., cyclopentylmethoxy in Compound 45: 112–114°C). The target compound’s melting point is unreported but may align with these values due to structural complexity .

- Lipophilicity: The phenoxy and thiophene groups in the target compound likely increase lipophilicity compared to ’s hydroxy-nitro derivative but reduce it relative to ’s trifluoromethyl-containing analogs.

Q & A

Q. What structural modifications enhance selectivity for thiophene-containing compounds over off-target receptors?

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.